2-(3,4-Dimethoxyphenyl)azepane hydrochloride

Übersicht

Beschreibung

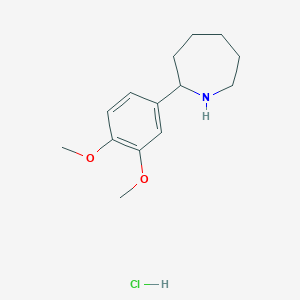

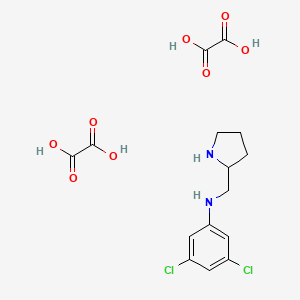

2-(3,4-Dimethoxyphenyl)azepane hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride consists of 14 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride include a molecular weight of 271.78 g/mol . More specific properties such as density, melting point, and boiling point are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(3,4-Dimethoxyphenyl)azepane hydrochloride has been studied for its corrosion inhibition properties. Research by Chafiq et al. (2020) on spirocyclopropane derivatives, including 2-(3,4-Dimethoxyphenyl)azepane hydrochloride, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study employed electrochemical impedance spectroscopy, weight loss, and potentiodynamic polarization techniques to evaluate the inhibition performance. The adsorption of these inhibitors on the mild steel surface was attributed to both physical and chemical processes, fitting the Langmuir isotherm model. The study's findings suggest that the π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group significantly contribute to the enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Synthesis and Pharmaceutical Applications

The compound has been utilized in synthesizing optically pure forms of various chemicals. O'reilly et al. (1990) reported the preparation of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid as its hydrochloride, using 2-(3,4-Dimethoxyphenyl)azepane hydrochloride. This synthesis involved Pictet-Spengler ring closure and a developed asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands (O'reilly et al., 1990).

Azepane-Based Drug Discovery

Azepane-based compounds, including 2-(3,4-Dimethoxyphenyl)azepane hydrochloride, have been recognized for their pharmacological properties and structural diversity, crucial for new therapeutic agents' discovery. Zha et al. (2019) reviewed the developments of azepane-based compounds in therapeutic applications like anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. The review also discussed structure-activity relationships and molecular docking studies of these compounds, underscoring the potential for azepane-based drugs in treating various diseases (Zha et al., 2019).

Agricultural Applications

Pyrko (2022) explored the synthesis and pesticidal activities of azasteroids, including derivatives of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride, for potential use in plant protection products. The study indicated that some synthesized compounds exhibited herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Pyrko, 2022).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(10-14(13)17-2)12-6-4-3-5-9-15-12;/h7-8,10,12,15H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJFFRFPDXICSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCCCN2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)azepane hydrochloride | |

CAS RN |

34258-22-5 | |

| Record name | 1H-Azepine, 2-(3,4-dimethoxyphenyl)hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34258-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)